8-Hydroxy-PIPAT oxalate
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Overview
Description
8-Hydroxy-PIPAT oxalate is a high-affinity agonist for the 5-HT1A receptor, a subtype of serotonin receptor. This compound is known for its potential therapeutic applications in disorders related to serotonin release, such as anxiety and depression .
Preparation Methods
The synthesis of 8-Hydroxy-PIPAT oxalate involves several steps. The starting material, isobutyronitrile, undergoes a substitution reaction with 1,4-dihalogenated butane to form 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate then undergoes further substitution, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid. Finally, reduction and hydrolysis steps are performed to obtain the target product .
Chemical Reactions Analysis
8-Hydroxy-PIPAT oxalate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogenated compounds under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Hydroxy-PIPAT oxalate has several scientific research applications:
Chemistry: It is used in receptor binding studies to determine the binding affinity and kinetics of the 5-HT1A receptor.
Biology: It is utilized in signal transduction assays to investigate intracellular signaling pathways activated by the 5-HT1A receptor.
Medicine: The compound is explored for its potential therapeutic effects in treating mood disorders such as anxiety and depression.
Industry: It is used in the development of new pharmacological agents targeting the 5-HT1A receptor
Mechanism of Action
8-Hydroxy-PIPAT oxalate exerts its effects by binding to the 5-HT1A receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the production of cyclic AMP (cAMP) and the activation of mitogen-activated protein kinases (MAPKs). These pathways play a crucial role in regulating neurotransmission, synaptic plasticity, and cell survival .
Comparison with Similar Compounds
8-Hydroxy-PIPAT oxalate is compared with other 5-HT1A receptor agonists, such as:
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): Another high-affinity 5-HT1A receptor agonist.
Buspirone: A partial agonist of the 5-HT1A receptor used clinically for anxiety disorders.
Tandospirone: A selective 5-HT1A receptor agonist used in the treatment of anxiety and depression.
The uniqueness of this compound lies in its high affinity and specificity for the 5-HT1A receptor, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
1451210-48-2 |
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Molecular Formula |
C18H24INO5 |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol;oxalic acid |
InChI |
InChI=1S/C16H22INO.C2H2O4/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14;3-1(4)2(5)6/h3-6,9,14,19H,2,7-8,10-12H2,1H3;(H,3,4)(H,5,6)/b9-4+; |
InChI Key |
XIBSIFOFYWBOAQ-JOKMOOFLSA-N |
SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O.C(=O)(C(=O)O)O |
Isomeric SMILES |
CCCN(C/C=C/I)C1CCC2=C(C1)C(=CC=C2)O.C(=O)(C(=O)O)O |
Canonical SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O.C(=O)(C(=O)O)O |
Synonyms |
(RS)-trans-8-Hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin oxalate |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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